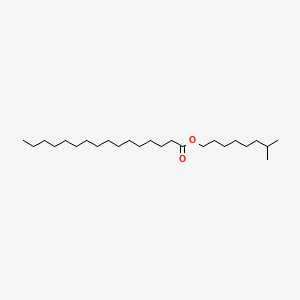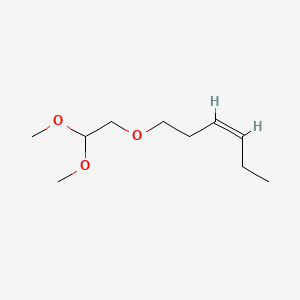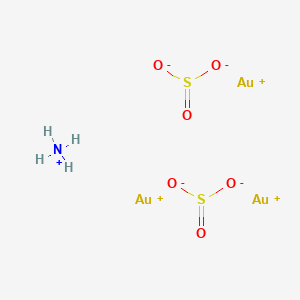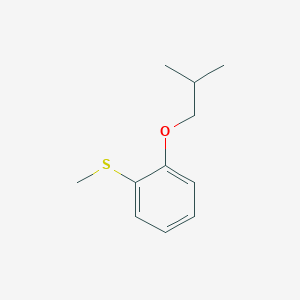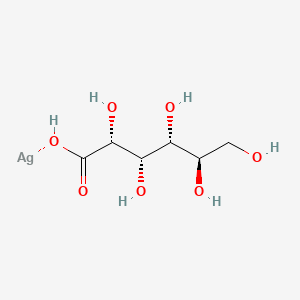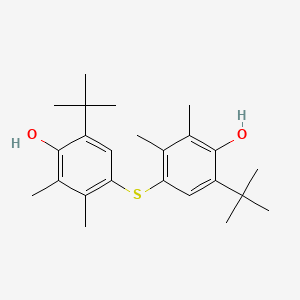
4,4'-Thiobis(6-tert-butyl-2,3-xylenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Thiobis(6-tert-butyl-2,3-xylenol) is an organic compound with the molecular formula C24H34O2S. It is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials due to oxidation. The compound is a white to off-white powder that is slightly soluble in organic solvents like methanol and DMSO .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis(6-tert-butyl-2,3-xylenol) typically involves the reaction of 6-tert-butyl-2,3-xylenol with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, which facilitates the formation of the thiobis linkage between the two xylenol molecules .
Industrial Production Methods
Industrial production of 4,4’-Thiobis(6-tert-butyl-2,3-xylenol) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,4’-Thiobis(6-tert-butyl-2,3-xylenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiobis linkage to a simpler sulfide.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified sulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4,4’-Thiobis(6-tert-butyl-2,3-xylenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in cells and tissues.
Mechanism of Action
The antioxidant properties of 4,4’-Thiobis(6-tert-butyl-2,3-xylenol) are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This prevents the free radicals from causing oxidative damage to other molecules. The thiobis linkage also plays a role in stabilizing the compound and enhancing its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Thiobis(6-tert-butyl-m-cresol): Another antioxidant with similar properties but different molecular structure.
4,4’-Butylidenebis(6-tert-butyl-m-cresol): Similar antioxidant properties but with a butylidene linkage instead of a thiobis linkage.
Uniqueness
4,4’-Thiobis(6-tert-butyl-2,3-xylenol) is unique due to its specific molecular structure, which provides enhanced stability and antioxidant activity compared to other similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications .
Properties
CAS No. |
94021-13-3 |
|---|---|
Molecular Formula |
C24H34O2S |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
6-tert-butyl-4-(5-tert-butyl-4-hydroxy-2,3-dimethylphenyl)sulfanyl-2,3-dimethylphenol |
InChI |
InChI=1S/C24H34O2S/c1-13-15(3)21(25)17(23(5,6)7)11-19(13)27-20-12-18(24(8,9)10)22(26)16(4)14(20)2/h11-12,25-26H,1-10H3 |
InChI Key |
RLBFJDVQZTVRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C)O)C(C)(C)C)SC2=C(C(=C(C(=C2)C(C)(C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



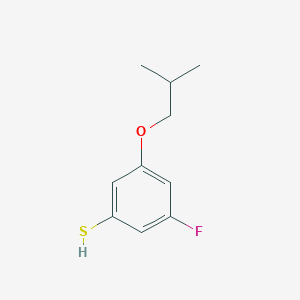


![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
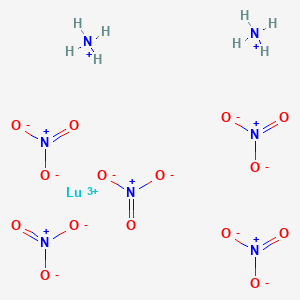
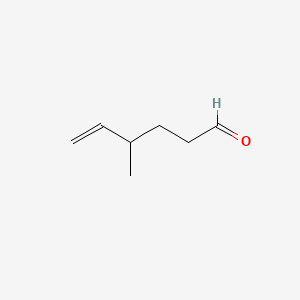
![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

